molecular formula C26H29NO5 B10992895 methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B10992895
M. Wt: 435.5 g/mol
InChI Key: OHJLFBSVGCEVNO-UHFFFAOYSA-N
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Description

This compound is a synthetic coumarin derivative featuring a 4-methyl-substituted chromen-2-one core with a 7-hydroxy group, a methyl ester at position 3, and a complex 8-[(4-benzylpiperidin-1-yl)methyl] substituent.

Properties

Molecular Formula

C26H29NO5

Molecular Weight

435.5 g/mol

IUPAC Name

methyl 2-[8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C26H29NO5/c1-17-20-8-9-23(28)22(25(20)32-26(30)21(17)15-24(29)31-2)16-27-12-10-19(11-13-27)14-18-6-4-3-5-7-18/h3-9,19,28H,10-16H2,1-2H3

InChI Key

OHJLFBSVGCEVNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCC(CC3)CC4=CC=CC=C4)O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves a multi-step process. The initial step involves the preparation of the chromen-2-one core structure, which is achieved through the condensation of salicylaldehyde with acetic anhydride. This is followed by the introduction of the benzylpiperidine moiety through a nucleophilic substitution reaction. The final step involves the esterification of the hydroxyl group with methyl acetate under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. The use of green chemistry principles, such as solvent-free reactions and the use of eco-friendly reagents, can also be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Three-Component Reactions with Acetylenic Diesters

The compound participates in multicomponent reactions (MCRs) with dialkyl acetylenedicarboxylates (DAADs) and aromatic aldehydes. A representative study demonstrates:

Reaction Component Role Conditions
DMAD (dimethyl acetylenedicarboxylate)Electrophilic dienophileTHF solvent, NEt₃ (1.2 equiv)
4-NitrobenzaldehydeAldehyde componentRoom temperature, 6 hours
Product Yield 78% (isolated)Purification: Column chromatography

Mechanism :

  • Deprotonation of the coumarin hydroxyl group by NEt₃.

  • Michael addition of the coumarin anion to DMAD.

  • Aldol-like condensation with the aldehyde .

Esterification and Alkylation

The terminal acetate group undergoes transesterification under basic conditions:

Reaction Conditions Outcome
Methanolysis of acetateK₂CO₃ in MeOH, 60°C, 4 hoursConversion to free carboxylic acid
Alkylation of piperidine nitrogenBenzyl chloride, DMF, 80°CQuaternary ammonium salt formation

Oxidative and Reductive Transformations

The chromenone core and benzyl groups display distinct redox behavior:

Process Reagents Effect
Chromenone ring oxidationH₂O₂/Fe²⁺ (Fenton’s reagent)Epoxidation at C3–C4 bond
Benzyl group hydrogenolysisH₂ (1 atm), Pd/C catalystCleavage to piperidine derivative

Comparative Reactivity with Analogues

The compound’s hybrid structure enhances reactivity compared to simpler derivatives:

Compound Reactivity Feature Therapeutic Implication
7-HydroxyflavoneLimited electrophilic substitutionAntioxidant activity only
BenzylpiperidineBasic nitrogen for salt formationNeurotransmitter modulation
Target compoundSynergistic π-π stacking + H-bondingMultitarget enzyme inhibition

Mechanistic Insights from Structural Analysis

  • Hydroxyl group : Participates in hydrogen bonding (logP reduced by 1.2 vs non-hydroxylated analogues) .

  • Piperidine methyl : Steric hindrance reduces nucleophilic attack at N by ~40% compared to unsubstituted piperidines .

  • Chromenone carbonyl : Polarizes adjacent C–H bonds, facilitating Michael additions (k = 0.18 M⁻¹s⁻¹) .

Scientific Research Applications

Structural Formula

Molecular Formula C22H26N2O4\text{Molecular Formula }C_{22}H_{26}N_{2}O_{4}

Neuroprotective Effects

Research indicates that compounds similar to methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate exhibit neuroprotective properties. Studies have shown that they can inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are involved in neurodegenerative diseases like Alzheimer's .

Antioxidant Activity

The compound's structure suggests potential antioxidant capabilities, which can mitigate oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a critical role .

Anti-inflammatory Properties

Coumarin derivatives have been documented for their anti-inflammatory effects. Preliminary studies suggest that this compound may also exhibit similar activity, potentially contributing to treatments for inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of coumarin derivatives have been well-documented, indicating that this compound could also possess efficacy against various pathogens, which warrants further investigation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectionInhibition of AChE and MAO activity
AntioxidantReduction in oxidative stress markers
Anti-inflammatoryDecreased paw edema in animal models
AntimicrobialEffective against various bacterial strains

Notable Research Findings

  • Neuroprotective Study : A study demonstrated that derivatives with similar structures inhibited AChE effectively, suggesting potential use in Alzheimer's treatment .
  • Oxidative Stress Research : Investigations into the antioxidant properties indicated significant protective effects against mitochondrial oxidative stress in neuroblastoma cell lines .
  • Anti-inflammatory Trials : Compounds derived from coumarins showed substantial anti-inflammatory activity in carrageenan-induced edema models, highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets in the body. The benzylpiperidine moiety is known to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are a hallmark.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs are primarily distinguished by variations in substituents and core heterocycles. Below is a comparative analysis based on substituent positions, functional groups, and synthetic approaches.

Table 1: Structural Comparison of Coumarin and Related Derivatives
Compound Name Core Structure Key Substituents Heterocyclic Modifications Reference
Methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate Chromen-2-one - 3-Methyl ester
- 4-Methyl
- 7-Hydroxy
- 8-(4-Benzylpiperidinylmethyl)
Piperidine Target Compound
Ethyl 4-({7-hydroxy-2-methyl-8-(4-methylpiperazin-1-yl)methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate Chromen-4-one - 3-Ethyl benzoate
- 8-(4-Methylpiperazinylmethyl)
- 7-Hydroxy
- 2-Methyl
Piperazine
3-Acetyl-8-methoxy-2H-chromen-2-one Chromen-2-one - 3-Acetyl
- 8-Methoxy
None
2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole (8b) Naphtho-isoxazole - 7-Chloro
- 3-(1-Phenethylpiperidin-4-yl)
- 4,5-Dihydro
Piperidine, Isoxazole

Key Observations

Substituent Diversity :

  • The target compound and the ethyl benzoate analog share a coumarin core but differ in ester groups (methyl vs. ethyl benzoate) and heterocycles (piperidine vs. piperazine). Piperazine derivatives often exhibit enhanced solubility due to increased polarity .
  • The 8b compound replaces the coumarin core with a naphtho-isoxazole fused system, introducing a chloro substituent and a phenethyl-piperidine group. Such modifications likely alter electronic properties and biological target specificity.

Synthetic Approaches :

  • The synthesis of simpler coumarins, such as 3-acetyl-8-methoxy-2H-chromen-2-one , involves condensation reactions catalyzed by piperidine. The target compound’s synthesis may require analogous steps with additional functionalization for introducing the benzylpiperidine group.
  • Piperidine/piperazine-substituted derivatives (e.g., ) typically employ nucleophilic substitution or reductive amination to attach heterocycles.

Potential Pharmacological Implications: The 4-benzylpiperidine group in the target compound may enhance blood-brain barrier penetration compared to the 4-methylpiperazine in , which is more polar. The 7-hydroxy group in coumarins is critical for antioxidant or metal-chelating activity, while 8-substituents (e.g., benzylpiperidine) could influence receptor-binding kinetics .

Crystallographic and Computational Tools

Structural characterization of such compounds often relies on programs like SHELXL for refinement and WinGX/ORTEP for visualization .

Biological Activity

Methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the chromenone derivative class. Its unique structure, which integrates a benzylpiperidine moiety with a chromenone core, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₁O₃. The compound features multiple functional groups, including hydroxyl (-OH), ester (-COO), and amine (-NH) functionalities, which are critical for its interaction with biological targets.

1. Antioxidant Properties

Chromone derivatives, including this compound, are known for their antioxidant activity. Studies indicate that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress-related damage .

2. Neuroactive Effects

The presence of the benzylpiperidine moiety suggests potential interactions with neurotransmitter systems, particularly in the modulation of dopamine and serotonin receptors. This characteristic positions the compound as a candidate for treating neurological disorders such as Alzheimer's disease and other cognitive impairments .

3. Antimicrobial Activity

Research has shown that coumarin derivatives exhibit significant antimicrobial properties. This compound may share these properties due to its structural similarities with known antimicrobial agents .

The biological activity of methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-y}acetate can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl groups in the structure enhance the compound's ability to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter breakdown, such as acetylcholinesterase (AChE), thereby increasing the availability of acetylcholine in synapses .
  • Receptor Modulation : The piperidine ring may facilitate binding to various receptors, influencing neurotransmission and potentially leading to therapeutic effects in mood disorders and neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-y}acetate, a comparison with structurally similar compounds can be insightful.

Compound Name Structure Features Biological Activity
7-HydroxyflavoneHydroxylated flavonoidAntioxidant, anti-inflammatory
BenzylpiperidinePiperidine derivativeNeuroactive effects
4-MethylcoumarinCoumarin derivativeAntimicrobial properties

This table highlights how methyl {8-[ (4-benzylpiperidin -1 -yl)methyl]-7-hydroxy -4-methyl -2 -oxo -2H -chromen -3 -yl}acetate combines features from both chromenone and piperidine structures, potentially providing synergistic effects not observed in simpler derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of biological activities of various chromenone derivatives. For instance:

  • Antioxidant Activity : A study demonstrated that specific modifications to the chromenone structure significantly enhanced its radical scavenging capacity .
  • Neuroprotective Effects : Research indicated that compounds similar to methyl {8-[ (4-benzylpiperidin -1 -yl)methyl]-7-hydroxy -4-methyl -2 -oxo -2H -chromen -3 -yl}acetate exhibited protective effects against neuronal cell death in models of oxidative stress .

Q & A

Q. What are the optimized synthetic routes for methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate, and how can reaction yields be improved?

Methodological Answer: Key steps involve coupling 4-benzylpiperidine derivatives with chromene precursors under reflux conditions. For example, nucleophilic substitution at the 8-position of the chromene core with a piperidinylmethyl group can be achieved using K₂CO₃ as a base in dry acetone at 60–70°C for 8 hours, followed by esterification with methyl acetate . Yield optimization requires monitoring intermediates via TLC (e.g., methanol:DCM 4:6) and purification via column chromatography. Adjusting stoichiometry (e.g., 1:1.5 molar ratio of chromene to piperidine derivative) and solvent polarity may enhance efficiency .

Q. How can the structural integrity of this compound be validated under varying pH and temperature conditions?

Methodological Answer: Stability studies should employ HPLC with a C18 column and a mobile phase of methanol:sodium acetate buffer (65:35, pH 4.6) to monitor degradation products . Accelerated stability testing at 40°C/75% RH for 6 months, with periodic sampling, can identify hydrolysis-prone sites (e.g., the ester or benzylpiperidine moiety). FTIR and NMR (¹H/¹³C) should track functional group changes, particularly the 2-oxo chromen and acetate groups .

Q. What analytical techniques are recommended for characterizing purity and stereochemical configuration?

Methodological Answer:

  • Purity: Use reverse-phase HPLC with UV detection at 254 nm and a Chromolith® column for high-resolution separation of impurities .
  • Stereochemistry: X-ray crystallography (e.g., single-crystal analysis via Mo-Kα radiation) resolves absolute configuration, while NOESY NMR can confirm spatial proximity of the benzylpiperidine and chromene substituents .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (±2 ppm), with fragmentation patterns identifying cleavage at the ester or methylene linkages .

Advanced Research Questions

Q. What in vitro assays are suitable for elucidating the compound’s mechanism of action, particularly regarding enzyme inhibition?

Methodological Answer:

  • Kinetic Studies: Conduct time-dependent inhibition assays using recombinant enzymes (e.g., kinases or cytochrome P450 isoforms) with fluorogenic substrates. Monitor activity loss pre- and post-incubation with the compound (1–100 µM range) .
  • Docking Simulations: Use Schrödinger Suite or AutoDock Vina to model interactions between the benzylpiperidine group and enzyme active sites. Validate with mutagenesis (e.g., alanine scanning of predicted binding residues) .
  • Cellular Permeability: Assess via Caco-2 monolayers, measuring apical-to-basolateral transport with LC-MS quantification. Adjust logP via ester hydrolysis derivatives if permeability is low .

Q. How can environmental fate and ecotoxicological risks be assessed for this compound?

Methodological Answer:

  • Degradation Pathways: Perform OECD 301B (Ready Biodegradability) tests in activated sludge, analyzing metabolites via LC-HRMS. Prioritize hydroxylation or demethylation products .
  • Aquatic Toxicity: Use Daphnia magna 48-hour immobilization assays (OECD 202) and algal growth inhibition tests (OECD 201). Correlate toxicity with logKow values to predict bioaccumulation .
  • Soil Adsorption: Conduct batch experiments with varying soil organic matter (SOM) content. Model Koc values using EPI Suite’s KOCWIN module .

Q. How should researchers resolve contradictions in biological activity data across different experimental models?

Methodological Answer:

  • Meta-Analysis: Aggregate data from cell lines (e.g., HEK293 vs. HepG2) and animal models (e.g., murine vs. zebrafish) using random-effects models. Stratify by assay type (e.g., viability vs. target engagement) .
  • Dose-Response Reconciliation: Compare EC50/IC50 values across studies using Hill slope normalization. Identify outliers via Grubbs’ test (α=0.05) .
  • Theoretical Frameworks: Apply systems biology models (e.g., Physiologically Based Pharmacokinetic modeling) to reconcile disparities in bioavailability or metabolism .

Q. What computational strategies are effective for predicting metabolite profiles and off-target interactions?

Methodological Answer:

  • Metabolite Prediction: Use GLORYx or BioTransformer 3.0 to simulate Phase I/II metabolism. Prioritize metabolites with >20% likelihood of formation for synthesis and testing .
  • Off-Target Screening: Employ Chemoproteomics (e.g., affinity-based protein profiling) or machine learning tools like DeepChem to predict interactions with GPCRs or ion channels .
  • ADME Profiling: Calculate physicochemical descriptors (e.g., topological polar surface area, logD) using SwissADME. Optimize via iterative synthesis of analogs with reduced P-gp efflux ratios .

Methodological Notes

  • Synthesis References: Key steps from patents and crystallographic data ensure reproducibility.
  • Analytical Validation: Buffer systems and chromatography columns are critical for stability studies.
  • Theoretical Alignment: Frameworks from environmental chemistry and systems biology guide experimental design.

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